molecular formula C8H6ClNO4 B1585271 Methyl 2-chloro-5-nitrobenzoate CAS No. 6307-82-0

Methyl 2-chloro-5-nitrobenzoate

Cat. No. B1585271
Key on ui cas rn: 6307-82-0
M. Wt: 215.59 g/mol
InChI Key: VCYWZLGOWNCJNJ-UHFFFAOYSA-N
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Patent
US05491200

Procedure details

A mixture of 2-chloro-5-nitrobenzoic acid (70.0 g, 0.35 mol), 280 ml of methanol and 27 ml of concentrated sulfuric acid is added to a 500 ml, three-necked round-bottom flask equipped with an overhead stirrer and condenser, and the solution is stirred and heated at reflux for 24 hours. After the solution cools, yellow crystals form and are collected by filtration. The product is washed with water and recrystallized from ethyl acetate/hexane to yield 68 percent of yellow crystals: mp 69.5°-70.0°.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:19]O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:19])=[O:5]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
27 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
280 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to a 500 ml, three-necked round-bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer and condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
After the solution cools, yellow crystals form and are collected by filtration
WASH
Type
WASH
Details
The product is washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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